2-[(2Z)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide
Description
2-[(2Z)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
2-[(2Z)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-13-8-4-5-9-14(13)21-16(24)10-15-17(25)22-18(26-15)23-20-11-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,21,24)(H,22,23,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNQUAMQPFUQQ-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2Z)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide typically involves the condensation of benzylidenehydrazine with a thiazolidinone derivative under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2Z)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to its interaction with cellular pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl)acetamides
- (E)-5-(2-(5-(substitutedbenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzamide These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities. The unique combination of the benzylidenehydrazinylidene and fluorophenyl groups in 2-[(2Z)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide contributes to its distinct properties and potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
